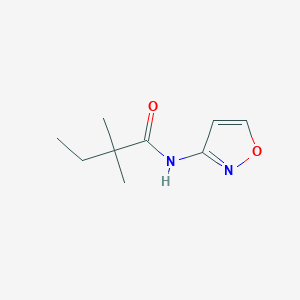
N-3-isoxazolyl-2,2-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-3-isoxazolyl-2,2-dimethylbutanamide, also known as IDRA-21, is a synthetic compound that belongs to the ampakine family. Ampakines are a class of compounds that modulate the activity of AMPA receptors in the brain, which are important for learning and memory processes. IDRA-21 has been shown to enhance cognitive function in animal models and has potential therapeutic applications in the treatment of neurological disorders.
Mechanism of Action
N-3-isoxazolyl-2,2-dimethylbutanamide acts as a positive allosteric modulator of AMPA receptors. AMPA receptors are ionotropic glutamate receptors that are involved in synaptic transmission and plasticity. By binding to a specific site on the receptor, N-3-isoxazolyl-2,2-dimethylbutanamide enhances the activity of AMPA receptors, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
N-3-isoxazolyl-2,2-dimethylbutanamide has been shown to have a number of biochemical and physiological effects. In addition to enhancing LTP and improving memory consolidation, N-3-isoxazolyl-2,2-dimethylbutanamide has been shown to increase the release of acetylcholine in the hippocampus, which is a neurotransmitter that is important for learning and memory. N-3-isoxazolyl-2,2-dimethylbutanamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
N-3-isoxazolyl-2,2-dimethylbutanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it a useful tool for studying the mechanisms of cognitive function. Additionally, N-3-isoxazolyl-2,2-dimethylbutanamide has been shown to have a high degree of selectivity for AMPA receptors, which reduces the likelihood of off-target effects. However, there are also limitations to using N-3-isoxazolyl-2,2-dimethylbutanamide in lab experiments. For example, it has a short half-life in vivo, which can make it difficult to administer and study in animal models.
Future Directions
There are several future directions for research on N-3-isoxazolyl-2,2-dimethylbutanamide. One area of interest is the potential therapeutic applications of N-3-isoxazolyl-2,2-dimethylbutanamide for the treatment of neurological disorders such as Alzheimer's disease. Another area of research is the development of more potent and selective ampakines that can modulate AMPA receptors with greater specificity and efficacy. Additionally, there is interest in studying the long-term effects of N-3-isoxazolyl-2,2-dimethylbutanamide on cognitive function and synaptic plasticity. Overall, N-3-isoxazolyl-2,2-dimethylbutanamide is a promising compound that has the potential to enhance our understanding of the mechanisms of cognitive function and to lead to the development of new treatments for neurological disorders.
Synthesis Methods
N-3-isoxazolyl-2,2-dimethylbutanamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 3,5-dimethylisoxazole with 2,2-dimethylbutyryl chloride to form 3-(2,2-dimethylbutyryloxy)-5-methylisoxazole. This intermediate is then reacted with hydroxylamine hydrochloride to yield N-3-isoxazolyl-2,2-dimethylbutanamide.
Scientific Research Applications
N-3-isoxazolyl-2,2-dimethylbutanamide has been extensively studied in animal models for its potential therapeutic applications. In one study, N-3-isoxazolyl-2,2-dimethylbutanamide was shown to enhance long-term potentiation (LTP) in the hippocampus, which is a process that is important for learning and memory. Another study demonstrated that N-3-isoxazolyl-2,2-dimethylbutanamide improved memory consolidation in rats. These findings suggest that N-3-isoxazolyl-2,2-dimethylbutanamide could be useful for the treatment of cognitive deficits associated with neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
2,2-dimethyl-N-(1,2-oxazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-9(2,3)8(12)10-7-5-6-13-11-7/h5-6H,4H2,1-3H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTMOLALAQHOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=NOC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(1,2-oxazol-3-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6075892.png)

![1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B6075904.png)
![1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane](/img/structure/B6075910.png)
![(3-chlorophenyl)(1-{[5-(3-isoxazolyl)-2-thienyl]sulfonyl}-3-piperidinyl)methanone](/img/structure/B6075918.png)
![1-cyclopentyl-4-{3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone](/img/structure/B6075921.png)
![3-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-nitro-4-phenyl-2(1H)-quinolinone](/img/structure/B6075926.png)
![N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6075945.png)
![4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6075949.png)
![1-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B6075950.png)
![5-(3,4-dichlorophenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6075957.png)
![4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B6075962.png)
![5-fluoro-3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6075965.png)
![2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6075974.png)